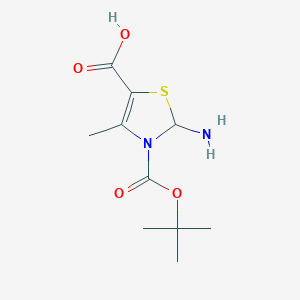
2-Acetamino-2'-fluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamino-2’-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol . It is characterized by the presence of an acetamido group and a fluorine atom attached to a biphenyl structure. This compound is typically found as an off-white to white solid and has a melting point range of 104 to 108 °C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-2’-fluorobiphenyl can be achieved through various synthetic routes. One common method involves the acylation of 2’-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 2-Acetamino-2’-fluorobiphenyl may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamino-2’-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetamino-2’-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetamino-2’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The acetamido group and fluorine atom play crucial roles in its reactivity and interactions with other molecules. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobiphenyl: Lacks the acetamido group, making it less reactive in certain chemical reactions.
2-Acetamino-2’-chlorobiphenyl: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and properties.
2-Acetamino-2’-bromobiphenyl: Contains a bromine atom, which also affects its chemical behavior.
Uniqueness
2-Acetamino-2’-fluorobiphenyl is unique due to the presence of both the acetamido group and the fluorine atom. This combination imparts specific reactivity and properties that are distinct from other similar compounds. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C14H12FNO |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
N-[2-(2-fluorophenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15/h2-9H,1H3,(H,16,17) |
Clé InChI |
KQQWQJAUZWCYLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)


![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)



![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)

![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)

